molecular formula C18H14Cl2F3N3O B2519124 1-isopropyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} CAS No. 320422-22-8

1-isopropyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}

Cat. No. B2519124
CAS RN: 320422-22-8
M. Wt: 416.23
InChI Key: GESSNCVQMRCEFI-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds often involves Fischer indolisation, a robust, clean, high-yielding process that generates minimal quantities of by-products . This process is often combined with indole N-alkylation, which is rapid and can be completed in less than an hour . These processes are ideal for one-pot, multicomponent reaction cascades .


Molecular Structure Analysis

The molecular structure of the parent compound, 1-isopropyl-1H-indole-2,3-dione, has the InChI code 1S/C11H11NO2/c1-7(2)12-9-6-4-3-5-8(9)10(13)11(12)14/h3-7H,1-2H3 . The molecular weight is 189.21 .


Physical And Chemical Properties Analysis

The parent compound, 1-isopropyl-1H-indole-2,3-dione, is a solid substance . It has a molecular weight of 189.21 .

Scientific Research Applications

Photolytic Behaviour Studies

Dimitrijević et al. (2016) explored the photolytic behaviour of 1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone], providing insights into its potential as a UV absorber in the pharmaceutical and cosmetic industries. This study highlights the compound's stability and efficiency under continuous UV irradiation (Dimitrijević et al., 2016).

Molecular and Crystal Structure Analysis

Karalı (2021) focused on the molecular and crystal structure of 1-methyl 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone], revealing details about its isomers and molecular interactions, which are crucial for understanding its chemical behavior (Karalı, 2021).

Synthesis and Structural Characterization

Kumar et al. (2018) synthesized a new aromatic hydrazone related to 1H-indole-2,3-dione and characterized its structure, exploring its potential applications in various fields, including pharmaceuticals (Kumar et al., 2018).

Antimicrobial Activity Studies

Ramadan et al. (2019) synthesized novel compounds linked to 1H-indole-2,3-dione and evaluated their antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Ramadan et al., 2019).

Antiviral Activity Evaluation

Terzioğlu et al. (2005) assessed the primary antiviral activities of 1H-indole-2,3-dione derivatives, contributing to the search for new antiviral drugs (Terzioğlu et al., 2005).

Synthesis and Reaction Mechanism Analysis

Kandemirli et al. (2015) studied the reaction mechanism of synthesized isatin thiosemicarbazone and its metal complexes, which is important for understanding their chemical properties and potential applications (Kandemirli et al., 2015).

properties

IUPAC Name

3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]diazenyl]-1-propan-2-ylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2F3N3O/c1-9(2)26-14-6-4-3-5-11(14)15(17(26)27)24-25-16-12(19)7-10(8-13(16)20)18(21,22)23/h3-9,27H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAYJTOEMHCZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1O)N=NC3=C(C=C(C=C3Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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